Phosphocitrate

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

CAS 编号 |

2565-87-9 |

|---|---|

分子式 |

C6H9O10P |

分子量 |

272.1 g/mol |

IUPAC 名称 |

2-phosphonooxypropane-1,2,3-tricarboxylic acid |

InChI |

InChI=1S/C6H9O10P/c7-3(8)1-6(5(11)12,2-4(9)10)16-17(13,14)15/h1-2H2,(H,7,8)(H,9,10)(H,11,12)(H2,13,14,15) |

InChI 键 |

XTRHYDMWPCTCKN-UHFFFAOYSA-N |

SMILES |

C(C(=O)O)C(CC(=O)O)(C(=O)O)OP(=O)(O)O |

规范 SMILES |

C(C(=O)O)C(CC(=O)O)(C(=O)O)OP(=O)(O)O |

其他CAS编号 |

2565-87-9 |

同义词 |

phosphocitrate phosphocitric acid |

产品来源 |

United States |

Foundational & Exploratory

Phosphocitrate: A Key Regulator of Mitochondrial Calcium Homeostasis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phosphocitrate, a naturally occurring molecule originally identified in mammalian mitochondria, is emerging as a significant regulator of mitochondrial calcium (Ca²⁺) homeostasis. While extensively recognized for its potent inhibition of calcification and crystallization of calcium phosphate, its direct role within the powerhouse of the cell—the mitochondria—is a critical area of investigation for cellular physiology and therapeutic development. This technical guide provides a comprehensive overview of this compound's function in mitochondrial Ca²⁺ regulation, detailing its mechanism of action, summarizing key quantitative data, and providing detailed experimental protocols for its study. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to explore the therapeutic potential of this compound in Ca²⁺-related pathologies.

Introduction: The Significance of Mitochondrial Calcium Regulation

Mitochondria are not only the primary sites of cellular energy production but also pivotal hubs for intracellular Ca²⁺ signaling. The concentration of Ca²⁺ within the mitochondrial matrix dynamically regulates a plethora of cellular processes, including ATP synthesis, reactive oxygen species (ROS) production, and the induction of cell death pathways. Dysregulation of mitochondrial Ca²⁺ homeostasis is implicated in a wide range of pathologies, from neurodegenerative diseases and cardiovascular conditions to metabolic disorders and age-related ailments.

The influx and efflux of Ca²⁺ across the inner mitochondrial membrane are tightly controlled by a sophisticated set of transporters. The primary influx pathway is the mitochondrial calcium uniporter (MCU), a highly selective channel that drives Ca²⁺ into the matrix, powered by the substantial mitochondrial membrane potential. Ca²⁺ efflux is primarily mediated by the mitochondrial sodium-calcium exchanger (NCLX) and, under certain conditions, by the transient opening of the mitochondrial permeability transition pore (mPTP). The delicate balance between these transport systems is crucial for maintaining cellular health.

This compound: A Natural Modulator of Mitochondrial Calcium

This compound was first identified as a potent inhibitor of calcium phosphate crystallization.[1][2] Its presence within mitochondria suggests an endogenous role in preventing the pathological precipitation of calcium and phosphate, which can accumulate to high concentrations within the mitochondrial matrix.[3][4]

Mechanism of Action

The primary mechanism by which this compound is understood to regulate mitochondrial Ca²⁺ is through its potent inhibition of the formation and growth of calcium phosphate crystals.[1] The accumulation of Ca²⁺ in the mitochondrial matrix is an energy-dependent process that is closely followed by the uptake of inorganic phosphate (Pi). This can lead to the formation of insoluble calcium phosphate precipitates, which can disrupt mitochondrial function and trigger the opening of the mPTP.

This compound, by binding to amorphous calcium phosphate aggregates and the surface of nascent crystals, prevents their growth and transformation into crystalline hydroxyapatite.[1][5] This action effectively increases the capacity of the mitochondrial matrix to sequester Ca²⁺ without undergoing pathological mineralization.[3][4]

While the direct interaction of this compound with mitochondrial Ca²⁺ transporters like the MCU has not been extensively characterized in the available literature, its ability to prevent the consequences of Ca²⁺ accumulation positions it as a critical regulator of mitochondrial Ca²⁺ handling capacity.

Quantitative Data on this compound's Effects

The in vivo effects of this compound on mitochondrial Ca²⁺ accumulation have been demonstrated in a key study by Tew et al. (1981).[1][3][4] The following table summarizes the quantitative data from this seminal work, which investigated the impact of this compound on nephrocalcinosis, a condition characterized by the calcification of kidney tubules, in mice.

| Experimental Model | Treatment Group | Parameter Measured | Result | Reference |

| Mice with induced nephrocalcinosis (via parathyroid hormone) | Control (PTH only) | Kidney Calcium Content (µmol/g tissue) | ~55 | [4] |

| This compound (60 µmol/kg) + PTH | Kidney Calcium Content (µmol/g tissue) | ~10 | [4] | |

| Mice with induced nephrocalcinosis (via calcium gluconate) | Control (Calcium gluconate only) | Kidney Calcium Content (µmol/g tissue) | ~130 | [4] |

| This compound (60 µmol/kg) + Calcium gluconate | Kidney Calcium Content (µmol/g tissue) | ~37 | [4] |

These findings demonstrate that systemic administration of this compound significantly reduces the accumulation of calcium in the kidneys of animals subjected to a calcifying stimulus.[3][4] Electron microscopy from this study further revealed that this compound treatment prevented the appearance of apatite-like crystalline structures within the mitochondrial matrix of renal tubule cells.[3][4]

Experimental Protocols

To facilitate further research into the role of this compound in mitochondrial Ca²⁺ regulation, this section provides detailed methodologies for key experiments.

Isolation of Kidney Mitochondria

This protocol is adapted from established methods for isolating functional mitochondria from soft tissues like the kidney.[6][7]

Buffers and Reagents:

-

Mitochondrial Isolation Buffer (MIB): 225 mM mannitol, 75 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4 with KOH. Keep on ice.

-

BSA Solution: 2% (w/v) fatty acid-free BSA in MIB.

-

Final Resuspension Buffer: MIB without EGTA.

Procedure:

-

Euthanize the animal according to approved institutional protocols and immediately excise the kidneys.

-

Place the kidneys in ice-cold MIB to wash away excess blood.

-

Mince the tissue into small pieces using sharp scissors in a petri dish on ice.

-

Transfer the minced tissue to a pre-chilled Dounce homogenizer with a loose-fitting pestle.

-

Add 10 volumes of MIB containing 0.5% BSA and homogenize with 5-10 gentle strokes.

-

Transfer the homogenate to a centrifuge tube and centrifuge at 600 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

-

Carefully transfer the supernatant to a new pre-chilled centrifuge tube and centrifuge at 8,000 x g for 15 minutes at 4°C to pellet the mitochondria.

-

Discard the supernatant and gently resuspend the mitochondrial pellet in MIB without BSA.

-

Repeat the centrifugation at 8,000 x g for 15 minutes at 4°C.

-

Discard the supernatant and resuspend the final mitochondrial pellet in a minimal volume of Final Resuspension Buffer.

-

Determine the protein concentration using a standard method such as the Bradford or BCA assay.

Measurement of Mitochondrial Calcium Uptake

This protocol utilizes a fluorescent Ca²⁺ indicator to measure the uptake of Ca²⁺ by isolated mitochondria.[8][9]

Buffers and Reagents:

-

Assay Buffer: 125 mM KCl, 20 mM HEPES, 2 mM K₂HPO₄, 2 mM MgCl₂, 5 mM glutamate, 5 mM malate, pH 7.2 with KOH.

-

Calcium Green-5N Stock Solution: 1 mM in DMSO.

-

Calcium Chloride (CaCl₂) Standard Solution: 10 mM in deionized water.

-

This compound Stock Solution: Prepare a concentrated stock in deionized water and adjust the pH to 7.2.

Procedure:

-

In a 96-well microplate, add 100 µL of Assay Buffer to each well.

-

Add the desired concentration of this compound or vehicle control to the respective wells.

-

Add 1 µL of 1 mM Calcium Green-5N to each well (final concentration ~10 µM).

-

Add isolated mitochondria to each well to a final concentration of 0.5 mg/mL.

-

Place the microplate in a fluorescence plate reader and monitor the baseline fluorescence (Excitation: ~506 nm, Emission: ~531 nm).

-

Initiate the reaction by injecting a known concentration of CaCl₂ (e.g., 10 µM final concentration) into each well.

-

Monitor the decrease in fluorescence as Ca²⁺ is taken up by the mitochondria.

-

The rate of Ca²⁺ uptake can be calculated from the initial slope of the fluorescence decay.

Visualizations: Signaling Pathways and Experimental Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Signaling pathway of mitochondrial calcium regulation and the inhibitory action of this compound.

Caption: Experimental workflow for isolating mitochondria and measuring calcium uptake.

Conclusion and Future Directions

This compound stands out as a crucial endogenous molecule in the regulation of mitochondrial Ca²⁺ homeostasis, primarily through its potent inhibition of calcium phosphate crystallization. The in vivo evidence strongly supports its role in preventing pathological calcification within mitochondria. For researchers and drug development professionals, this compound and its analogs represent a promising therapeutic avenue for a multitude of diseases linked to mitochondrial Ca²⁺ dysregulation.

Future research should focus on elucidating the direct interactions, if any, of this compound with mitochondrial Ca²⁺ transport proteins. In vitro studies utilizing the protocols outlined in this guide can provide more precise quantitative data on its inhibitory mechanisms. Furthermore, the development of novel this compound derivatives with enhanced cell permeability and mitochondrial targeting could unlock new therapeutic strategies for a range of debilitating diseases. This technical guide serves as a foundational resource to stimulate and support these critical research endeavors.

References

- 1. This compound inhibits mitochondrial and cytosolic accumulation of calcium in kidney cells in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemistry.uoc.gr [chemistry.uoc.gr]

- 3. This compound inhibits mitochondrial and cytosolic accumulation of calcium in kidney cells in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. This compound Is Potentially a Disease-Modifying Drug for Noncrystal-Associated Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isolation of functional mitochondria from rat kidney and skeletal muscle without manual homogenization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isolation of Pure Mitochondria from Rat Kidneys and Western Blot of Mitochondrial Respiratory Chain Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Analyses of Mitochondrial Calcium Influx in Isolated Mitochondria and Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Studying mitochondrial Ca2+ uptake – A revisit - PMC [pmc.ncbi.nlm.nih.gov]

The Structural Elucidation of Phosphocitrate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, synthesis, and biological interactions of phosphocitrate. This compound, a naturally occurring molecule, is a potent inhibitor of calcification and holds significant promise in the development of therapeutics for crystal deposition diseases. This document outlines its chemical properties, detailed experimental protocols for its study, and its role in key signaling pathways.

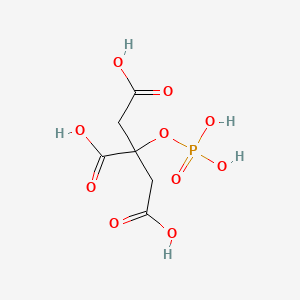

Core Structure and Physicochemical Properties of this compound

This compound, chemically known as 2-phosphonooxypropane-1,2,3-tricarboxylic acid, is a small molecule with the molecular formula C6H9O10P.[1] Its structure is characterized by a central propane backbone to which three carboxyl groups and one phosphate group are attached. This unique arrangement of acidic functional groups is crucial to its biological activity, particularly its ability to chelate calcium ions and inhibit the formation and growth of hydroxyapatite crystals.[2]

Molecular Structure

The IUPAC name for this compound is 2-phosphonooxypropane-1,2,3-tricarboxylic acid.[1] The molecule possesses a chiral center at the C2 carbon, meaning it can exist as stereoisomers. The stereochemistry of naturally occurring this compound and its impact on biological activity is an area of ongoing research.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | Phosphoric Acid (Reference) | Citric Acid (Reference) |

| Molecular Formula | C6H9O10P | H3PO4 | C6H8O7 |

| Molecular Weight | 272.10 g/mol [1] | 98.00 g/mol | 192.12 g/mol |

| pKa Values | Not experimentally determined in literature. Estimated to have multiple pKa values due to three carboxyl groups and a phosphate group. | pKa1 = 2.15, pKa2 = 7.20, pKa3 = 12.35 | pKa1 = 3.13, pKa2 = 4.76, pKa3 = 6.40 |

| Bond Lengths (P-O) | Not experimentally determined. | ~1.52 - 1.59 Å in phosphate groups[3][4] | N/A |

| Bond Angles (O-P-O) | Not experimentally determined. | Tetrahedral geometry around phosphorus | N/A |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the phosphorylation of triethyl citrate.[5][6][7]

Protocol: Synthesis of this compound from Triethyl Citrate and MeOPCl2 [5][6]

-

Reaction Setup: In a glovebox under a nitrogen atmosphere, dissolve triethyl citrate (25.9 mmol) and dry triethylamine (38.7 mmol) in diethyl ether (220 mL).

-

Phosphitylation: Slowly add MeOPCl2 (40.0 mmol) to the reaction mixture. Stir the mixture at room temperature for 24 hours.

-

Filtration: Filter the resulting precipitate under nitrogen and remove any excess MeOPCl2 under vacuum.

-

Oxidation: Add distilled sulfuryl chloride (25.9 mmol) slowly and carefully to the filtrate. Stir the reaction mixture for 1 hour at room temperature.

-

Purification of Intermediate: Filter any solids that have formed and remove the diethyl ether from the filtrate by evaporation. Purify the crude product by silica column chromatography using an ethyl acetate/hexane (1:1) eluent. The final intermediate product is a colorless oil.

-

Hydrolysis: The purified intermediate is then subjected to hydrolysis to remove the ester groups, yielding this compound. This is typically achieved by treatment with a strong base such as NaOH, followed by acidification.

Purification of this compound by Ion-Exchange Chromatography

Ion-exchange chromatography is a crucial step to obtain highly purified this compound.[8][9][10][11][12]

Protocol: Anion-Exchange Chromatography of this compound

-

Resin Preparation: Use a strong anion-exchange resin (e.g., a quaternary ammonium-based resin). Equilibrate the column with a low ionic strength buffer at a neutral pH (e.g., 10 mM Tris-HCl, pH 7.4).

-

Sample Loading: Dissolve the crude this compound in the equilibration buffer and load it onto the column.

-

Washing: Wash the column with several column volumes of the equilibration buffer to remove unbound impurities.

-

Elution: Elute the bound this compound using a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl in the equilibration buffer). This compound, being highly negatively charged, will elute at a relatively high salt concentration.

-

Fraction Collection and Analysis: Collect fractions and monitor the absorbance at 210 nm (for the peptide bonds if it is a conjugate) or use a phosphate assay to identify the this compound-containing fractions.

-

Desalting: Pool the fractions containing pure this compound and desalt them using dialysis or a desalting column.

Characterization of this compound

The structure and purity of synthesized this compound are typically confirmed using spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 31P NMR are used to confirm the chemical structure. 31P NMR is particularly useful for identifying the phosphate group.[8]

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of this compound.[7]

Experimental Workflow for Studying Inhibition of Hydroxyapatite Crystallization

This compound is a potent inhibitor of hydroxyapatite crystal growth.[2][13] The following workflow can be used to study this inhibitory effect.

Protocol: In Vitro Hydroxyapatite Crystallization Inhibition Assay

-

Preparation of Supersaturated Calcium Phosphate Solution: Prepare a metastable solution of calcium and phosphate ions at concentrations known to support hydroxyapatite crystal growth (e.g., in a HEPES buffer at pH 7.4).

-

Addition of Inhibitor: Add varying concentrations of this compound to the supersaturated solution. A control with no inhibitor should be included.

-

Initiation of Crystallization: Initiate crystallization by adding hydroxyapatite seed crystals.

-

Monitoring Crystal Growth: Monitor the growth of crystals over time. This can be done by:

-

Measuring Calcium and Phosphate Depletion: Periodically take aliquots of the solution, centrifuge to remove crystals, and measure the concentration of calcium and phosphate in the supernatant. A decrease in concentration indicates crystal growth.

-

Turbidity Measurement: Monitor the increase in turbidity of the solution at a specific wavelength (e.g., 600 nm) as a measure of crystal formation.

-

-

Data Analysis: Plot the rate of crystal growth against the concentration of this compound to determine the inhibitory potency (e.g., IC50 value).

Signaling Pathways and Biological Interactions

This compound has been shown to modulate cellular responses to calcium-containing crystals, such as basic calcium phosphate (BCP) and calcium pyrophosphate dihydrate (CPPD) crystals. One of the key pathways affected is the mitogen-activated protein kinase (MAPK) signaling cascade, which is involved in cell proliferation and inflammation.[14][15]

Inhibition of Crystal-Induced Mitogenesis

BCP and CPPD crystals can induce mitogenesis (cell proliferation) in cells like fibroblasts and synoviocytes.[15] this compound effectively blocks this process by inhibiting the activation of the MAPK pathway.[14]

Experimental and Logical Workflows

Workflow for Synthesis and Characterization of this compound

The following diagram illustrates the logical workflow for the synthesis, purification, and characterization of this compound.

Conclusion

This compound presents a compelling molecular scaffold for the development of novel therapeutics targeting pathological calcification. Its well-defined structure, characterized by multiple acidic functional groups, underpins its potent inhibitory activity against hydroxyapatite crystal formation and its ability to modulate cellular signaling pathways. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to synthesize, purify, and characterize this compound, as well as to investigate its mechanism of action. Further research into its stereochemistry, the precise determination of its physicochemical parameters, and its in vivo efficacy will be crucial in translating the therapeutic potential of this compound into clinical applications.

References

- 1. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 2. Synthesis and characterization of phosphocitric acid, a potent inhibitor of hydroxylapatite crystal growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. theory.rutgers.edu [theory.rutgers.edu]

- 5. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 6. docsity.com [docsity.com]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 9. Item - this compound : its chemical synthesis, characterization, natural occurrence and role in calcifying systems - University of Tasmania - Figshare [figshare.utas.edu.au]

- 10. researchgate.net [researchgate.net]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. research.fredhutch.org [research.fredhutch.org]

- 13. Synthesis and characterization of phosphocitric acid, a potent inhibitor of hydroxylapatite crystal growth. | Semantic Scholar [semanticscholar.org]

- 14. digitalcommons.calvin.edu [digitalcommons.calvin.edu]

- 15. researchgate.net [researchgate.net]

The Physiological Role of Endogenous Phosphocitrate: A Technical Guide for Researchers

An In-depth Whitepaper on the Core Functions, Mechanisms, and Therapeutic Potential of a Key Endogenous Calcification Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endogenous phosphocitrate (PC) is a potent, naturally occurring inhibitor of biomineralization, playing a critical physiological role in preventing pathological calcification. This technical guide provides a comprehensive overview of the core physiological functions of this compound, its mechanism of action at both the molecular and cellular levels, and its therapeutic potential. Drawing on key experimental findings, this document details the quantitative aspects of this compound's inhibitory effects, outlines methodologies for its study, and visualizes its complex interactions through signaling pathways and experimental workflows. This guide is intended to serve as a foundational resource for researchers, scientists, and professionals involved in drug development in the fields of nephrology, rheumatology, and cardiovascular disease, where pathological calcification is a significant concern.

Introduction

Pathological calcification, the abnormal deposition of calcium phosphate crystals in soft tissues, is a hallmark of numerous debilitating diseases, including osteoarthritis, atherosclerosis, and chronic kidney disease. The body possesses a sophisticated system of inhibitors to prevent such ectopic mineralization. Among these, endogenous this compound has emerged as a powerful and specific inhibitor of calcium phosphate crystallization.[1][2]

First identified in mammalian mitochondria, this compound is a small molecule that demonstrates a remarkable ability to inhibit the formation and growth of hydroxyapatite (HAP) and calcium pyrophosphate dihydrate (CPPD) crystals, the primary mineral phases in pathological calcification.[1][3] Its presence in mitochondria, organelles central to calcium homeostasis, underscores its physiological importance in cellular calcium management.[4][5] This whitepaper will delve into the known physiological functions of endogenous this compound, providing a technical foundation for further research and therapeutic development.

Core Physiological Function: Inhibition of Biomineralization

The principal physiological function of endogenous this compound is the potent inhibition of pathological biomineralization.[6] This inhibitory activity is multifaceted, involving direct interaction with crystal precursors and modulation of cellular responses to crystal deposition.

Inhibition of Hydroxyapatite and Calcium Pyrophosphate Dihydrate Crystal Formation

This compound is a more potent inhibitor of hydroxyapatite formation than other well-known inhibitors like pyrophosphate and ATP.[3][7] It exerts its effect by binding to amorphous calcium phosphate aggregates and the surfaces of growing crystals, thereby preventing their transformation into crystalline hydroxyapatite.[1][2] This strong binding affinity is crucial for its inhibitory action.[3]

Experimental Protocol: In Vitro Hydroxyapatite Formation Inhibition Assay

A common method to quantify the inhibitory activity of this compound on hydroxyapatite formation is a seeded crystal growth assay.[3]

-

Preparation of Supersaturated Calcium Phosphate Solution: A solution metastable with respect to calcium and phosphate is prepared at a physiological pH (e.g., 7.4) and temperature (37°C).

-

Addition of Hydroxyapatite Seed Crystals: A known amount of hydroxyapatite seed crystals is added to initiate crystal growth.

-

Introduction of Inhibitor: Varying concentrations of this compound are added to the solution.

-

Monitoring Crystal Growth: The consumption of calcium or phosphate from the solution over time is monitored, often by titration or spectrophotometry. The rate of crystal growth is calculated from the rate of ion consumption.

-

Data Analysis: The percentage of inhibition is calculated by comparing the crystal growth rate in the presence of this compound to a control without the inhibitor. Dose-response curves can be generated to determine the IC50 value.

Cellular Mechanisms of Action

Beyond its direct effects on crystal formation, this compound modulates cellular responses to pathogenic crystals. Basic calcium phosphate (BCP) and CPPD crystals can trigger a cascade of cellular events, including mitogenesis, inflammation, and the production of matrix-degrading enzymes, which contribute to tissue damage in diseases like osteoarthritis.[8][9]

This compound has been shown to block these crystal-induced cellular effects.[8][10] It inhibits the proliferation of osteoarthritic fibroblast-like synoviocytes and downregulates the expression of genes involved in inflammation and angiogenesis.[11]

Quantitative Data on this compound Function

The following tables summarize key quantitative data from studies on the effects of this compound.

Table 1: Inhibition of Crystal-Induced Cellular Proliferation

| Cell Type | Crystal Type | This compound Concentration | Inhibition of Proliferation | Reference |

| Osteoarthritic FLSs | None | Dose-dependent | ~65% fewer cells after 9 days | [11] |

| Primary Osteoarthritic FLSs | None | Dose-dependent | Significant inhibition | [11] |

FLSs: Fibroblast-like synoviocytes

Table 2: Effect of this compound on Gene Expression in Osteoarthritic Chondrocytes

| Biological Process | Gene Examples Downregulated by PC | Gene Examples Upregulated by PC | Reference |

| Inflammatory Response | Prostaglandin-endoperoxide synthase 2, Interleukin-1 receptor, type I, Chemokine (C-C motif) ligand 2 | - | [1] |

| Angiogenesis | - | - | [1] |

| Cell Proliferation | Numerous genes | - | [1] |

| Musculoskeletal Tissue Development | - | Aggrecan, Type I collagen, Insulin-like growth factor binding protein 5 | [1] |

| TGF-β Receptor Signaling Pathway | - | Numerous genes | [1][4] |

| Wnt Receptor Signaling Pathway | Numerous genes | - | [1][4] |

PC: this compound; TGF-β: Transforming growth factor-beta.[1][4]

Signaling Pathways Modulated by this compound

This compound has been shown to interfere with specific intracellular signaling pathways activated by pathogenic crystals. One of the key pathways identified is the Mitogen-Activated Protein Kinase (MAPK) cascade.

Inhibition of the MAPK/ERK Pathway

BCP and CPPD crystals can activate the p42/p44 MAPK (ERK1/2) signaling pathway, leading to the phosphorylation of downstream targets like the transcription factor CREB (cAMP response element-binding protein).[8] This activation contributes to crystal-induced mitogenesis and proto-oncogene expression.[8] this compound effectively blocks the activation of p42/p44 MAP kinases and the subsequent phosphorylation of CREB in a dose-dependent manner.[8]

Experimental Protocol: Western Blot Analysis of MAPK Pathway Activation

-

Cell Culture and Treatment: Culture relevant cells (e.g., fibroblasts, chondrocytes) and treat with BCP or CPPD crystals in the presence or absence of varying concentrations of this compound.

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

SDS-PAGE and Western Blotting: Separate protein lysates by SDS-polyacrylamide gel electrophoresis and transfer to a membrane (e.g., PVDF).

-

Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated forms of MAPK components (e.g., phospho-ERK1/2) and total protein levels as a loading control.

-

Detection and Quantification: Use a chemiluminescent substrate and an imaging system to detect the protein bands. Quantify band intensities to determine the relative levels of protein phosphorylation.

References

- 1. Biological Effects of this compound on Osteoarthritic Articular Chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemistry.uoc.gr [chemistry.uoc.gr]

- 3. researchgate.net [researchgate.net]

- 4. Biological Effects of this compound on Osteoarthritic Articular Chondrocytes [openrheumatologyjournal.com]

- 5. The detection of MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and characterization of phosphocitric acid, a potent inhibitor of hydroxylapatite crystal growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of basic calcium phosphate crystal-induced mitogenesis by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. MAPK Phosphorylation Assay with Leaf Disks of Arabidopsis [bio-protocol.org]

- 9. Expression of this compound-targeted genes in osteoarthritis menisci - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biological Effects of this compound on Osteoarthritic Articular Chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound Is Potentially a Disease-Modifying Drug for Noncrystal-Associated Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

Phosphocitrate: A Deep Dive into its Role as a Biomineralization Inhibitor

For Immediate Release

[City, State] – December 15, 2025 – A comprehensive technical guide released today offers new insights into the mechanisms of phosphocitrate (PC), a potent, naturally occurring inhibitor of biomineralization. This whitepaper provides researchers, scientists, and drug development professionals with an in-depth understanding of this compound's action, supported by quantitative data, detailed experimental protocols, and novel signaling pathway diagrams.

This compound has long been recognized for its powerful ability to inhibit the formation and growth of calcium phosphate crystals, particularly hydroxyapatite (HAP), the primary mineral component of bone and teeth.[1] Its role in preventing pathological calcification, such as in vascular tissues and joints, is an area of intense research with significant therapeutic potential.

Unraveling the Mechanism of Inhibition

This compound exerts its inhibitory effects through a multi-faceted approach. It directly interferes with crystal growth by binding tightly to the surface of hydroxyapatite crystals, thereby blocking the addition of further mineral ions.[1] Beyond this direct physicochemical interaction, this compound modulates cellular signaling pathways involved in the biomineralization process, offering a biological mechanism of action.

Key Signaling Pathways Modulated by this compound

1. Inhibition of Crystal-Induced Mitogen-Activated Protein Kinase (MAPK) Signaling:

Basic calcium phosphate (BCP) crystals, often found in pathological calcification, can trigger intracellular signaling cascades that promote cell proliferation and inflammation. One such pathway is the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically involving the activation of ERK1/2. This compound has been shown to dose-dependently block the activation of the p42/p44 MAPK (ERK1/2) pathway induced by BCP crystals. This inhibition helps to mitigate the downstream cellular responses that contribute to the progression of diseases like osteoarthritis.

2. Upregulation of the Transforming Growth Factor-β (TGF-β) Signaling Pathway:

Recent studies have revealed that this compound can upregulate the expression of numerous genes involved in the Transforming Growth Factor-β (TGF-β) receptor signaling pathway in chondrocytes.[2][3][4] The TGF-β pathway plays a crucial role in chondrocyte differentiation and the production of extracellular matrix components, which are essential for healthy cartilage. By promoting this pathway, this compound may contribute to chondroprotection and counteract the degenerative processes seen in osteoarthritis. The precise mechanism of this upregulation is still under investigation but represents a significant crystal-independent biological activity of this compound.[2]

Quantitative Analysis of this compound's Inhibitory Activity

The potency of this compound as a biomineralization inhibitor is evident in its ability to affect hydroxyapatite crystal growth and vascular smooth muscle cell calcification at low concentrations.

| Parameter | Inhibitor | Concentration | Effect | Reference |

| Hydroxyapatite Crystal Growth | This compound | Micromolar (µM) range | Potent inhibition | [1] |

| Pyrophosphate | Micromolar (µM) range | Less potent than PC | [1] | |

| ATP | Micromolar (µM) range | Less potent than PC | [1] | |

| Vascular Smooth Muscle Cell Calcification | This compound | 1 mM | Inhibition of chondrocyte-mediated calcification | [2] |

| Phosphonoformic Acid | Dose-dependent | Inhibition of phosphate-induced calcium deposition | [5] |

Detailed Experimental Protocols

To facilitate further research in this area, this whitepaper provides detailed methodologies for key experiments used to evaluate the efficacy of biomineralization inhibitors.

Hydroxyapatite Seeded Crystal Growth Assay (Constant Composition Method)

This method allows for the precise measurement of crystal growth rates under constant supersaturation conditions.

Workflow:

References

- 1. Inhibitors of crystal growth of hydroxyapatite: a constant composition approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Regulation of vascular smooth muscle cell calcification by extracellular pyrophosphate homeostasis: synergistic modulation by cyclic AMP and hyperphosphatemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological Effects of this compound on Osteoarthritic Articular Chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological Effects of this compound on Osteoarthritic Articular Chondrocytes [pubmed.ncbi.nlm.nih.gov]

- 5. Phosphate regulation of vascular smooth muscle cell calcification - PubMed [pubmed.ncbi.nlm.nih.gov]

Phosphocitrate: A Technical Guide to its Discovery, History, and Core Research Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphocitrate (PC) is a naturally occurring molecule that has garnered significant scientific interest for its potent inhibitory effects on calcium salt crystallization. Initially identified as a powerful inhibitor of hydroxyapatite formation, its role has expanded to include the modulation of calcium oxalate crystallization and the regulation of cellular signaling pathways involved in pathological calcification. This in-depth technical guide provides a comprehensive overview of the discovery and history of this compound research, detailing its synthesis, its mechanism of action as a crystallization inhibitor, and its influence on cellular behavior. The guide includes structured quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways to serve as a valuable resource for researchers and professionals in the fields of biomineralization, nephrology, and drug development.

Discovery and History

The journey of this compound research began with the quest to understand the mechanisms of biological calcification. Early investigations into the components of mitochondria led to the discovery of a potent inhibitor of calcium phosphate crystallization.

Initial Identification

In the late 1970s and early 1980s, the laboratory of Albert L. Lehninger was investigating the regulation of calcium phosphate accumulation in mitochondria. They identified a substance in rat liver mitochondria that strongly inhibited the formation of hydroxyapatite, the primary mineral component of bone. Subsequent characterization, including mass spectrometry and ¹H NMR analysis, identified this molecule as phosphocitric acid, or this compound.[1]

A Potent Inhibitor of Crystallization

Comparative assays quickly established that synthetic this compound was a remarkably potent inhibitor of hydroxyapatite crystal growth, significantly more powerful than other known physiological inhibitors such as pyrophosphate and ATP.[2][3] This discovery was a pivotal moment, suggesting that this compound played a crucial role in preventing pathological calcification in tissues. Further research demonstrated that this compound also strongly inhibits the formation and growth of calcium oxalate crystals, the primary constituent of the most common type of kidney stones.[4]

Natural Occurrence and Biosynthesis

This compound is a naturally occurring biomolecule found in mammalian mitochondria.[5] It is believed to be synthesized in the cytosol through the phosphorylation of citrate.[5] An in vitro biological synthesis of this compound has been demonstrated using citrate and adenosine triphosphate (ATP) in the presence of a rat liver homogenate.[6]

Quantitative Data on Inhibitory Activity

The inhibitory potency of this compound on the crystallization of calcium salts has been quantified in various studies. The following tables summarize key findings.

Table 1: Inhibition of Hydroxyapatite (HA) Crystal Growth

| Inhibitor | Concentration (µM) | Inhibition (%) | Reference |

| This compound | 1 - 10 | Dose-dependent inhibition of BCP crystal-induced mitogenesis | [7] |

| Osteonectin | 0.15 | 50 | [8] |

| Bone Gla Protein | 0.8 | 50 | [8] |

| Pyrophosphate | - | Potent inhibitor | [2] |

| ATP | - | Less potent than this compound | [2] |

Note: BCP (basic calcium phosphate) is a form of hydroxyapatite.

Table 2: Inhibition of Calcium Oxalate (CaOx) Monohydrate Crystal Growth

| Inhibitor | Concentration (M) | Inhibition (%) | Reference |

| Citrate | 2.85 x 10⁻⁴ | 50 | [9] |

| Pyrophosphate | 1.50 x 10⁻⁵ | 50 | [9] |

| Citric Acid | 1.5 x 10⁻³ | 50 | [10] |

| Isocitric Acid | 0.75 x 10⁻³ | 50 | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments in this compound research.

Chemical Synthesis of this compound

Several methods for the chemical synthesis of this compound have been developed. The following protocol is based on the phosphorylation of triethyl citrate.[7][9]

Materials:

-

Triethyl citrate

-

o-phenylene phosphorochloridate

-

Dry triethylamine

-

Diethyl ether

-

Methanol

-

Sulfuryl chloride

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexane

-

Calcium Chloride (CaCl₂)

-

Potassium Iodide (KI)

-

Acetone

Procedure:

-

Preparation of the Phosphorylating Agent: Prepare methyldichlorophosphite (MeOPCl₂) by reacting methanol with phosphorus trichloride.

-

Phosphorylation of Triethyl Citrate:

-

Dissolve triethyl citrate and dry triethylamine in diethyl ether under a nitrogen atmosphere.

-

Slowly add MeOPCl₂ to the reaction mixture and stir at room temperature for 24 hours.

-

Filter the precipitate and remove excess MeOPCl₂ under vacuum.

-

-

Hydrolysis and Purification:

-

The crude product is subjected to selective stepwise hydrolysis of the ester moieties.

-

The intermediate product is purified by silica column chromatography using an ethyl acetate/hexane eluent.

-

-

Final Product Formation:

-

The purified intermediate is dissolved in a solution of potassium iodide in acetone and stirred for 48 hours at 60°C.

-

The solvent is evaporated, and the residue is washed with diethyl ether.

-

The resulting solid is dissolved in water, and calcium chloride is added to precipitate the calcium salt of this compound.

-

The precipitate is filtered, washed with ice-cold water and acetone, and dried under vacuum to yield this compound as a white solid.[7]

-

Seeded Crystal Growth Inhibition Assay (Constant Composition Method)

This method is used to quantify the inhibitory effect of this compound on the growth of hydroxyapatite or calcium oxalate crystals.[1][2]

Materials:

-

Seed crystals (hydroxyapatite or calcium oxalate monohydrate)

-

Calcium chloride (CaCl₂) solution

-

Potassium phosphate (KH₂PO₄) solution (for HA assay) or Sodium oxalate (Na₂C₂O₄) solution (for CaOx assay)

-

HEPES buffer (or other suitable buffer)

-

This compound solutions of varying concentrations

-

pH meter and controller

-

Autotitrator

Procedure:

-

Prepare a metastable supersaturated solution of calcium and phosphate (for HA) or calcium and oxalate (for CaOx) in the buffer at a constant temperature (e.g., 37°C) and pH (e.g., 7.4).

-

Add a known amount of seed crystals to initiate crystal growth.

-

Monitor the consumption of calcium and phosphate/oxalate ions from the solution using an autotitrator that maintains a constant concentration of these ions by adding standardized titrant solutions.

-

The rate of addition of the titrants is a measure of the crystal growth rate.

-

Perform control experiments without any inhibitor to establish the baseline growth rate.

-

Add different concentrations of this compound to the reaction vessel and measure the corresponding reduction in the crystal growth rate.

-

Calculate the percentage inhibition for each this compound concentration relative to the control.

Western Blot Analysis of ERK Phosphorylation

This protocol details the procedure to assess the effect of this compound on basic calcium phosphate (BCP) crystal-induced phosphorylation of Extracellular signal-Regulated Kinase (ERK) in fibroblasts.[5][11][12]

Materials:

-

Human fibroblast cell line (e.g., NIH-3T3)

-

Dulbecco's Modified Eagle's Medium (DMEM) with fetal bovine serum (FBS) and antibiotics

-

Basic Calcium Phosphate (BCP) crystals

-

This compound solutions

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

Stripping buffer

Procedure:

-

Cell Culture and Treatment:

-

Culture fibroblasts to near confluence in DMEM with 10% FBS.

-

Serum-starve the cells for 24 hours before the experiment.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with BCP crystals (e.g., 50 µg/mL) for a specific time (e.g., 15-30 minutes).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate.

-

-

Stripping and Re-probing:

-

Strip the membrane using a stripping buffer.

-

Wash and re-block the membrane.

-

Probe the membrane with the anti-total-ERK1/2 primary antibody to normalize for protein loading.

-

Detect the signal as before.

-

-

Quantification:

-

Quantify the band intensities using densitometry software and express the level of phosphorylated ERK as a ratio to total ERK.

-

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol outlines the steps to quantify the expression of genes like c-fos and c-jun in fibroblasts treated with this compound and stimulated with BCP crystals.[6][13]

Materials:

-

Cultured fibroblasts

-

BCP crystals

-

This compound solutions

-

RNA extraction kit (e.g., TRIzol)

-

DNase I

-

Reverse transcription kit

-

qPCR master mix (e.g., SYBR Green)

-

Gene-specific primers for c-fos, c-jun, and a reference gene (e.g., GAPDH)

-

Real-time PCR system

Procedure:

-

Cell Treatment and RNA Extraction:

-

Treat cells as described in the Western blot protocol.

-

Lyse the cells at the desired time points and extract total RNA using an RNA extraction kit.

-

Treat the RNA samples with DNase I to remove any contaminating genomic DNA.

-

-

Reverse Transcription:

-

Synthesize cDNA from the total RNA using a reverse transcription kit.

-

-

Quantitative PCR:

-

Set up qPCR reactions containing the cDNA template, qPCR master mix, and gene-specific primers for the target genes (c-fos, c-jun) and a reference gene.

-

Run the qPCR reactions in a real-time PCR system using a standard thermal cycling protocol.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene in each sample.

-

Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt).

-

Calculate the fold change in gene expression relative to the control group using the 2-ΔΔCt method.

-

Signaling Pathways and Logical Relationships

This compound has been shown to modulate intracellular signaling pathways activated by calcium crystals. A key pathway identified is the Mitogen-Activated Protein Kinase (MAPK) cascade.

Inhibition of the MAPK/ERK Pathway

Basic calcium phosphate (BCP) and calcium pyrophosphate dihydrate (CPPD) crystals can activate the Ras/MEK/ERK signaling pathway in fibroblasts.[10] This activation leads to the phosphorylation and activation of transcription factors such as c-Fos and c-Jun, which in turn promote the expression of genes involved in inflammation and tissue remodeling, such as matrix metalloproteinases (MMPs).[14] this compound has been shown to dose-dependently inhibit the crystal-induced phosphorylation of ERK1/2, thereby blocking the downstream signaling events.[15]

Caption: this compound inhibits the BCP/CPPD crystal-induced MAPK/ERK signaling pathway.

Experimental Workflow for Investigating this compound's Effect on Gene Expression

The following diagram illustrates the logical flow of an experiment designed to investigate the impact of this compound on crystal-induced gene expression.

Caption: Experimental workflow for analyzing this compound's effect on gene expression.

Conclusion and Future Directions

This compound has emerged as a key molecule in the regulation of biomineralization and cellular responses to pathological calcification. Its potent inhibitory effects on both hydroxyapatite and calcium oxalate crystal growth, coupled with its ability to modulate crystal-induced cell signaling, highlight its therapeutic potential for a range of disorders, including nephrolithiasis and osteoarthritis.

Future research should focus on several key areas:

-

In vivo efficacy and safety: While in vitro studies are promising, more extensive in vivo studies are needed to establish the therapeutic efficacy and long-term safety of this compound and its analogs.

-

Delivery mechanisms: Developing targeted delivery systems for this compound could enhance its therapeutic effects and minimize potential off-target effects.

-

Elucidation of upstream signaling: Further investigation is needed to fully elucidate the upstream signaling events that are triggered by crystal-cell interactions and are subsequently inhibited by this compound.

-

Clinical trials: Ultimately, well-designed clinical trials are necessary to translate the promising preclinical findings into effective therapies for patients suffering from diseases associated with pathological calcification.

This technical guide provides a solid foundation for researchers and clinicians interested in the field of this compound research. The detailed protocols and summarized data offer a practical starting point for further investigation into this fascinating and therapeutically promising molecule.

References

- 1. Exploring Calcium Oxalate Crystallization: A Constant Composition Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibitors of Calcium Oxalate Crystallization for the Treatment of Oxalate Nephropathies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and characterization of phosphocitric acid, a potent inhibitor of hydroxylapatite crystal growth. | Semantic Scholar [semanticscholar.org]

- 4. Inhibitors of crystal growth of hydroxyapatite: a constant composition approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Increased c-fos mRNA Expression By Human Fibroblasts Contracting Stressed Collagen Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Modulation of calcium oxalate monohydrate crystallization kinetics in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of basic calcium phosphate crystal-induced mitogenesis by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Seeded growth of hydroxyapatite in the presence of dissolved albumin at constant composition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Basic Calcium Phosphate Crystals Activate c-fos Expression Through a Ras/ERK Dependent Signaling Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. iovs.arvojournals.org [iovs.arvojournals.org]

- 14. dbbiotech.com [dbbiotech.com]

- 15. Temporal pattern of Fos and Jun families expression after mitogenic stimulation with FGF-2 in rat neural stem cells and fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

Phosphocitrate: A Technical Guide to its Therapeutic Potential in Calcification-Associated Pathologies

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phosphocitrate (PC) is a naturally occurring small molecule, identified in mammalian mitochondria, that has demonstrated significant therapeutic potential as a potent inhibitor of pathological calcification.[1][2] Preliminary studies have established its powerful ability to prevent the formation and growth of hydroxyapatite (HAP) and calcium oxalate (CaOx) crystals, the primary mineral components in a range of debilitating conditions including osteoarthritis, vascular calcification, and kidney stones.[3][4][5] Beyond its direct anti-mineralization properties, PC exhibits crucial crystal-independent biological activities, modulating cellular signaling pathways involved in inflammation, proliferation, and gene expression.[6][7] This technical guide provides an in-depth review of the existing preclinical data on this compound, detailing its mechanisms of action, summarizing quantitative findings, outlining key experimental protocols, and visualizing the complex biological pathways it influences.

Core Mechanism: Potent Inhibition of Crystal Formation

This compound is an exceptionally potent inhibitor of hydroxylapatite seed crystal growth, surpassing the activity of other known inhibitors like pyrophosphate and ATP.[1][4] Its mechanism of action involves binding tightly to both amorphous calcium phosphate aggregates and the surface of mature calcium crystals, physically blocking further growth and aggregation.[1][7] This inhibitory effect is central to its therapeutic potential in preventing ectopic calcification.

Quantitative Data: Inhibition of Hydroxyapatite (HAP) Formation

While specific IC50 values are not consistently reported across early literature, studies emphasize this compound's superior potency through comparative assays.

| Compound | Relative Inhibitory Potency vs. HAP | Key Findings | Reference(s) |

| This compound (PC) | Most Powerful Inhibitor Examined | Exceedingly potent inhibitor of HAP seed crystal growth. Binds very tightly to HAP crystals, which is essential for its activity. | [1][4] |

| Pyrophosphate (PPi) | Less Potent than PC | A known physiological inhibitor of calcification. | [1][4] |

| ATP | Less Potent than PC | Less effective at inhibiting HAP crystal growth compared to PC. | [1][4] |

| Citrate | Enhances PC Activity | Greatly enhances the inhibitory potency of PC when added before PC, but not after. | [1] |

| Monoethyl ester of PC | No Inhibitory Effect | Demonstrates the necessity of the free phosphate and carboxyl groups for activity. | [1] |

Experimental Protocol: In Vitro Hydroxyapatite Crystal Growth Inhibition Assay

This protocol is based on the seeded crystal growth experiments described in the literature.[1][8]

-

Preparation of Supersaturated Solution: Prepare a medium supersaturated with respect to Calcium (Ca²⁺) and Phosphate (PO₄³⁻) at a physiological pH (e.g., 7.4). The precise concentrations should be calibrated to allow for measurable crystal growth over the experimental timeframe without spontaneous precipitation.

-

Seed Crystal Preparation: Prepare a suspension of synthetic hydroxylapatite (HAP) seed crystals of a defined size and concentration.

-

Inhibitor Preparation: Prepare stock solutions of synthetic this compound and other comparative inhibitors (e.g., pyrophosphate) in a suitable buffer.

-

Assay Execution:

-

Add the supersaturated Ca²⁺/PO₄³⁻ solution to reaction vials.

-

Introduce the inhibitor to be tested at various concentrations. For synergistic studies, citrate can be added before this compound.[1]

-

Initiate the reaction by adding a specific aliquot of the HAP seed crystal suspension.

-

Incubate the vials at 37°C with constant stirring.

-

-

Monitoring Crystal Growth: Monitor the reaction by measuring the depletion of Ca²⁺ or PO₄³⁻ from the solution over time using ion-selective electrodes or colorimetric assays.

-

Data Analysis: Calculate the rate of crystal growth in the presence and absence of inhibitors. The inhibitory potency can be expressed as the concentration required to achieve a 50% reduction in the crystal growth rate (IC50).

Visualization: this compound's Inhibition of Calcification

Caption: this compound inhibits calcification by stabilizing amorphous precursors and blocking crystal growth.

Cellular Mechanisms and Signal Transduction

This compound's therapeutic effects extend beyond simple crystal inhibition. It directly modulates cellular behavior through both crystal-dependent and crystal-independent mechanisms, influencing gene expression and inflammatory signaling.

Crystal-Independent Effects on Gene Expression

In the absence of calcium crystals, PC has been shown to alter the gene expression profiles of osteoarthritic (OA) cells, suggesting a direct cellular interaction.[6][7] It tends to downregulate genes associated with pathology (inflammation, proliferation) while upregulating genes associated with tissue health and development.

Table 3.1.1: Summary of this compound's Effect on Gene Expression in OA Fibroblast-Like Synoviocytes [6]

| Biological Process | Regulation by PC | Key Genes Affected |

| Inflammatory Response | Downregulated | Interleukin-1 Receptor, Type I (IL1R1), Chemokine (C-C motif) ligand 2 (CCL2) |

| Angiogenesis | Downregulated | Prostaglandin-endoperoxide synthase 2 |

| Cell Proliferation | Downregulated | Numerous genes classified in cell proliferation |

| Musculoskeletal Tissue Development | Upregulated | Aggrecan, Type I collagen, Insulin-like growth factor binding protein 5 |

Table 3.1.2: Summary of this compound's Effect on Gene Expression in OA Articular Chondrocytes [7]

| Biological Process | Regulation by PC |

| Inflammatory Response | Downregulated |

| Wnt Receptor Signaling | Downregulated |

| Proliferation & Apoptosis | Downregulated |

| TGF-β Receptor Signaling | Upregulated |

| Ossification & Skeletal Development | Upregulated |

Inhibition of Crystal-Induced Inflammatory Signaling

Pathological crystals, such as basic calcium phosphate (BCP), are not inert; they actively trigger pro-inflammatory responses in immune cells like macrophages.[9] BCP crystals are known to activate membrane-proximal kinases like Syk and PI3K, as well as downstream pathways involving Protein Kinase C (PKC) and MAP kinases (ERK1/2, JNK), leading to the production of inflammatory cytokines like TNF-α and IL-1β.[9][10] this compound's ability to block crystal-induced mitogenesis and matrix metalloproteinase (MMP) expression suggests it interferes with these signaling cascades, likely by preventing the initial crystal-cell membrane interaction.[2][7]

Visualization: Inflammatory Signaling and PC's Intervention

Caption: PC blocks BCP crystal-induced inflammatory signaling, likely at the cell membrane interaction step.

Experimental Protocol: Cell Culture and Gene Expression Analysis

This protocol is a generalized methodology based on studies using OA fibroblast-like synoviocytes (FLSs) and chondrocytes.[6][7]

-

Cell Isolation and Culture:

-

Obtain human synovial or cartilage tissue from patients undergoing total joint replacement, with appropriate institutional review board approval.

-

Mince tissues and digest with collagenase to isolate primary cells (FLSs or chondrocytes).

-

Culture cells in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO₂ incubator.

-

-

This compound Treatment:

-

Plate cells and allow them to adhere.

-

Replace the medium with fresh medium containing the desired concentration of this compound (e.g., 1 mM) or a vehicle control.[7]

-

Culture for a predetermined period (e.g., 24-48 hours) to assess effects on gene expression.

-

-

RNA Extraction:

-

Wash cells with phosphate-buffered saline (PBS).

-

Lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit) according to the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer or bioanalyzer.

-

-

Gene Expression Analysis (Microarray):

-

Synthesize complementary DNA (cDNA) and then biotin-labeled cRNA from the extracted RNA.

-

Hybridize the labeled cRNA to a microarray chip (e.g., Affymetrix Human Genome U133 Plus 2.0 Array).

-

Wash, stain, and scan the arrays.

-

Analyze the data using appropriate software to identify differentially expressed genes (e.g., >1.5-fold change) between PC-treated and control groups.[6]

-

-

Validation (RT-qPCR):

-

Validate the microarray findings for key genes using reverse transcription-quantitative polymerase chain reaction (RT-qPCR) with gene-specific primers.

-

Normalize expression levels to a stable housekeeping gene (e.g., GAPDH).[6]

-

In Vivo Preclinical Efficacy

The therapeutic potential of this compound has been validated in several animal models of calcification-related diseases.

Quantitative Data: In Vivo Studies

| Animal Model | Treatment | Key Quantitative Outcomes | Findings | Reference(s) |

| Hartley Guinea Pig (Crystal-Associated OA) | CaNaPC (a PC formulation), weekly treatment for 3 months | Significant reduction of calcium deposits in menisci. | PC treatment arrested OA disease progression, which was correlated with the reduction in meniscal calcification. | [2] |

| Rat Kidney Calcification Model | Intraperitoneal PC | Greatly reduced net uptake of Ca²⁺ by the kidneys. | Prevented the appearance of apatite-like crystalline structures in the mitochondria and cytosol of renal tubule cells. | [11] |

| Rat Bladder Implant Model (CaOx stones) | PC-treated rats | Higher proportion of calcium oxalate dihydrate (COD) crystals vs. monohydrate (COM). | PC impedes the transformation of less adherent COD crystals to the more pathogenic COM form, reducing the harmful nature of crystallites. | [5] |

Experimental Protocol: Guinea Pig Model of Osteoarthritis

This protocol is based on the study by Cheung et al. (2006).[2]

-

Animal Model: Use the Hartley guinea pig, which spontaneously develops osteoarthritis with features that include meniscal calcification that correlates with disease progression.

-

PC Formulation: Synthesize a stable formulation of this compound, such as [CaNa(PC)₂(H₂O)]n (CaNaPC), suitable for in vivo administration.

-

Treatment Regimen:

-

Divide animals into a control group (vehicle injection) and a treatment group (CaNaPC injection).

-

Administer treatment weekly (e.g., via intraperitoneal injection) for a specified duration, such as 3 months.

-

-

Outcome Assessment:

-

At the end of the study, euthanize the animals and dissect the knee joints.

-

Histological Analysis: Fix, decalcify, and embed the joints in paraffin. Section the joints and stain with Safranin O-fast green to assess cartilage degeneration using a standardized scoring system (e.g., Mankin score).

-

Calcification Assessment: Analyze menisci for calcium content. This can be done histologically with stains like Alizarin Red S or quantitatively using biochemical assays for calcium after tissue digestion.

-

-

Statistical Analysis: Compare the scores for cartilage degeneration and the levels of meniscal calcification between the treated and control groups using appropriate statistical tests (e.g., t-test or ANOVA).

Visualization: In Vivo Experimental Workflow

Caption: Workflow for evaluating this compound's efficacy in an animal model of osteoarthritis.

Synthesis and Characterization

The availability of pure, synthetic this compound is essential for research and development. Several synthesis routes have been reported.

Experimental Protocol: Chemical Synthesis of this compound

This protocol is a summary of the method described by Tew et al. (1980).[1]

-

Phosphorylation of Triethyl Citrate:

-

React triethyl citrate with o-phenylene phosphochloridate in an appropriate solvent. This step introduces the phosphate group onto the citrate backbone.

-

-

Hydrogenolysis:

-

Perform hydrogenolysis on the product from the previous step. This removes the o-phenylene protecting group, yielding triethyl this compound.

-

-

Hydrolysis:

-

Subject the triethyl this compound to alkaline hydrolysis (e.g., using NaOH). This step removes the three ethyl ester groups from the citrate backbone, yielding the final phosphocitric acid salt.

-

-

Purification:

-

Purify the final product using chromatographic techniques, such as ion-exchange chromatography, to remove unreacted starting materials and byproducts.[3]

-

-

Characterization:

Conclusion and Future Directions

Preliminary studies robustly support the therapeutic potential of this compound as a multi-modal agent against diseases of pathological calcification. Its dual ability to potently inhibit crystal formation and favorably modulate cellular gene expression and inflammatory signaling makes it a compelling candidate for further development. Future research should focus on optimizing formulations for improved oral bioavailability, conducting comprehensive long-term safety and toxicology studies, and designing clinical trials to translate these promising preclinical findings into effective therapies for conditions like osteoarthritis, atherosclerosis, and chronic kidney disease-mineral and bone disorder (CKD-MBD).

References

- 1. Synthesis and characterization of phosphocitric acid, a potent inhibitor of hydroxylapatite crystal growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemistry.uoc.gr [chemistry.uoc.gr]

- 3. Item - this compound : its chemical synthesis, characterization, natural occurrence and role in calcifying systems - University of Tasmania - Figshare [figshare.utas.edu.au]

- 4. Structure--activity relationship of inhibitors of hydroxyapatite formation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Controlling influence of this compound in vitro and in vivo on calcium oxalate crystal formation and growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound Is Potentially a Disease-Modifying Drug for Noncrystal-Associated Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biological Effects of this compound on Osteoarthritic Articular Chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibitors of crystal growth of hydroxyapatite: a constant composition approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Proinflammatory activation of macrophages by basic calcium phosphate crystals via protein kinase C and MAP kinase pathways: a vicious cycle of inflammation and arterial calcification? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Osteoarthritis-associated basic calcium phosphate crystals activate membrane proximal kinases in human innate immune cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound inhibits mitochondrial and cytosolic accumulation of calcium in kidney cells in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Inhibitory Effects of Phosphocitrate on Hydroxyapatite Crystallization

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hydroxyapatite (HA), the primary mineral component of bone and teeth, can also form pathologically in soft tissues, leading to a variety of calcification-related diseases. The inhibition of HA crystal formation and growth is therefore a critical area of research for developing therapeutic interventions. Phosphocitrate (PC), a naturally occurring molecule found in mitochondria, has been identified as an exceedingly potent inhibitor of HA crystallization.[1][2] This technical guide provides a comprehensive overview of the inhibitory effects of this compound on hydroxyapatite, detailing its mechanism of action, quantitative potency, relevant experimental protocols, and therapeutic potential. Through a combination of detailed explanations, structured data, and visual workflows, this document serves as a core resource for professionals engaged in biomineralization research and drug development.

Introduction to this compound and Hydroxyapatite Inhibition

Biomineralization is a fundamental, highly regulated process involving the deposition of minerals, primarily calcium and phosphate, to form hard tissues.[3][4] While essential for skeletal integrity, aberrant mineralization in soft tissues can lead to significant pathology, including vascular calcification and osteoarthritis.[5][6] Consequently, endogenous and synthetic inhibitors of calcification are of major scientific and clinical interest.

This compound has emerged as one of the most powerful inhibitors of hydroxyapatite crystal growth known, demonstrating significantly greater potency than other key physiological inhibitors like pyrophosphate and ATP.[1][2][7] Its primary mechanism involves a strong and tight binding to the surface of HA crystals, effectively blocking further growth.[1][2][8] This potent anti-calcification activity, demonstrated in both in vitro and in vivo models, positions this compound as a promising candidate for therapeutic strategies aimed at controlling pathological calcification.[5][9][10]

Mechanism of Hydroxyapatite Inhibition

The inhibitory action of this compound on hydroxyapatite is a multi-faceted process centered on its high affinity for calcium phosphate mineral surfaces. This interaction disrupts the fundamental steps of crystallization, from nucleation to crystal growth and aggregation.

2.1 Adsorption and Surface Binding The cornerstone of this compound's inhibitory activity is its strong adsorption onto hydroxyapatite surfaces.[8] Studies using 14C-labeled this compound confirm that it binds very tightly to HA crystals.[1][2] This binding is essential for its function; for instance, the monoethyl ester of this compound, which cannot bind effectively, shows no inhibitory effect.[1][2] The mechanism is believed to involve the phosphonate and carboxylate groups chelating calcium ions on the crystal lattice, effectively "poisoning" active growth sites and preventing the addition of new mineral ions.[11]

2.2 Inhibition of Crystal Growth and Transformation By binding to the surface of nascent HA nuclei and existing seed crystals, this compound potently inhibits their growth.[1][2] It can also interfere with the transformation of unstable, amorphous calcium phosphate (ACP) precursors into the more stable, crystalline hydroxyapatite phase.[11][12] This ability to stabilize the amorphous precursor and block its conversion is a key mechanism for preventing the formation of mature, pathological mineral deposits.

2.3 Cellular Effects and Synergism with Citrate Beyond its direct physicochemical effects on crystals, this compound also modulates the biological consequences of crystal deposition. It has been shown to inhibit basic calcium phosphate crystal-induced mitogenesis and the expression of matrix metalloproteinases (MMPs) in cells.[5][12][13] This suggests this compound interferes with the interaction between crystals and cell membranes, thereby preventing the downstream signaling that leads to inflammation and tissue degradation.[5]

Interestingly, the inhibitory potency of this compound is greatly enhanced by the presence of citrate.[1][2][8] When citrate is allowed to bind to HA surfaces first, the subsequent uptake and inhibitory action of this compound are markedly increased, demonstrating a synergistic relationship between these two molecules.[8]

Caption: Logical workflow of this compound's inhibitory action.

Quantitative Data on Inhibitory Effects

While many studies emphasize the high potency of this compound, specific comparative IC50 values are not consistently reported across the literature. The available data is summarized below, highlighting its superior performance relative to other known inhibitors and its dose-dependent effects.

Table 1: Comparative Potency of Mineralization Inhibitors

| Inhibitor | Relative Potency | Source |

|---|---|---|

| This compound (PC) | Most Potent | [1],[2],[7] |

| Pyrophosphate (PPi) | Less potent than PC | [1],[2] |

| Adenosine Triphosphate (ATP) | Less potent than PC | [1],[2] |

| Citrate | Less potent than PC, but synergistic | [8],[14] |

| Magnesium (Mg²⁺) | Least potent of common inhibitors |[14] |

Table 2: Dose-Dependent Cellular Inhibition by this compound

| Biological Effect | Target | Observation | Source |

|---|---|---|---|

| Mitogenesis | DNA Synthesis | Dose-dependent inhibition | [13] |

| Gene Expression | c-fos Transcription | Dose-dependent inhibition | [13] |

| Cell Proliferation | OA Fibroblast-like Synoviocytes | Dose-dependent inhibition |[12] |

Key Experimental Protocols

Reproducing and building upon research into this compound requires standardized methodologies. The following sections detail the core protocols for its synthesis and the assessment of its inhibitory activity.

4.1 Synthesis and Purification of this compound Synthetic this compound is crucial for research as it allows for a pure and characterized source of the inhibitor. The primary method reported involves a multi-step chemical synthesis.[1][2]

Methodology:

-

Phosphorylation: Triethyl citrate is phosphorylated using o-phenylene phosphochloridate.

-

Hydrogenolysis: The resulting product undergoes hydrogenolysis to yield triethyl this compound.

-

Hydrolysis: The blocking ethyl groups are removed via alkaline hydrolysis to produce this compound.

-

Purification: The final product is purified using chromatographic techniques to remove unreacted reagents and byproducts.

-

Characterization: The identity and purity of the synthesized this compound are confirmed using methods such as ¹H NMR and mass spectrometry.[1]

Caption: A simplified workflow for the chemical synthesis of this compound.

4.2 Hydroxyapatite Crystal Growth Inhibition Assay A robust method for quantifying the inhibitory activity of compounds like this compound is the seeded crystal growth assay, often performed under constant composition conditions to ensure that the driving force for crystallization (supersaturation) remains constant throughout the experiment.[1][14]

Methodology:

-

Prepare Supersaturated Solution: A stable solution supersaturated with respect to calcium and phosphate is prepared at a controlled pH (e.g., 7.4) and temperature (e.g., 37°C).

-

Introduce Seed Crystals: A known quantity of well-characterized hydroxyapatite seed crystals is added to the solution to initiate growth.

-

Add Inhibitor: The experiment is run with and without (control) the addition of this compound at various concentrations.

-

Maintain Constant Composition: As Ca²⁺ and PO₄³⁻ ions are consumed from the solution by crystal growth, titrant solutions of calcium and phosphate salts are added automatically via a pH-stat or ion-selective electrodes to maintain constant concentrations and pH.

-

Measure Growth Rate: The rate of addition of the titrants required to maintain constant composition is directly proportional to the rate of crystal growth.

-

Calculate Inhibition: The reduction in growth rate in the presence of this compound compared to the control is calculated to determine its inhibitory potency.

Caption: Experimental workflow for the constant composition assay.

In Vivo Evidence and Therapeutic Implications

The potent inhibitory action of this compound observed in vitro translates to significant effects in vivo, highlighting its therapeutic potential for diseases characterized by ectopic calcification.

5.1 Efficacy in Animal Models In animal models where massive calcification is induced in the kidneys, administration of this compound was shown to greatly reduce the net uptake of calcium and prevent the appearance of apatite-like crystalline structures within renal cells.[9] This demonstrates that this compound can act at a cellular level in a living system to inhibit mitochondrial and cytosolic accumulation of calcium phosphate.[9] Furthermore, in a guinea pig model of osteoarthritis where meniscal calcification is a prominent feature, treatment with a this compound formulation led to a significant reduction in calcium deposits and arrested the progression of cartilage degeneration.[5]

5.2 Signaling Pathway Inhibition and Therapeutic Strategy Pathological calcium crystals are not inert; they can trigger cellular responses that drive disease. Crystals can induce mitogenesis and the production of MMPs and inflammatory cytokines, contributing to tissue damage.[12] this compound blocks these effects, likely by preventing the initial interaction between the crystal surface and the cell membrane.[5] By inhibiting both the physical formation of crystals and the pathological cellular responses they induce, this compound represents a dual-action therapeutic strategy for crystal deposition diseases.[10]

Caption: this compound blocks crystal-induced pathological signaling.

Conclusion and Future Directions